Cas no 26839-75-8 ((S)-Timolol)

(S)-Timolol 化学的及び物理的性質
名前と識別子
-
- Timolol
- (S)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
- (-)-3-MORPHOLINO-4-(3-TERT-BUTYLAMINO-2-HYDROXYPROPOXY)-1,2,5-THIADIAZOLE
- (2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
- Timolo
- (S)-(-)-(1-tert-butylamino)-3-(4-morpholino-1,2,5-thiadiazol-3-yloxy)-2-propanol
- (S)-(-)-3-(3-tert-butylamino-2-hydroxypropoxy)-4-(N-morpholino)-1,2,5-thiadiazole
- (S)-thymolol
- (S)-timolol
- Betimol
- Blocadren
- Istalol
- Optimol
- S(-)-Timolol maleate
- Timacar
- Timopic
- Timoptic
- Timoptol
- TiMolol Maleate iMpurity
- NCGC00016798-08
- 5JKY92S7BR
- Tox21_110614
- SPBio_003075
- HMS2089I11
- Lopac-T-6394
- DTXSID4023674
- NCGC00016038-02
- (2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1, 2, 5-thiadiazol-3-yl)oxy]propan-2-ol
- Prestwick2_000948
- CAS-26921-17-5
- Lopac0_001189
- (S)-1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol
- DB00373
- Timololum [INN-Latin]
- Timolol (INN)
- AB00513729
- Timolol GFS
- BIDD:GT0073
- TIMOLOL [WHO-DD]
- HMS3259C20
- NCGC00016798-07
- NCGC00022033-04
- (2S)-1-[(1,1-dimethylethyl)amino]-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
- (2S)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol
- EN300-17982937
- HSDB 6533
- W-107148
- Timolol anhydrous
- NCGC00022033-05
- Timolol [USAN:INN]
- NC00592
- HY-17494
- BRD-K08806317-050-03-6
- (S)-1-(1,1-(Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-2-propanol
- 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)-
- BDBM50292219
- Timololum
- DTXCID203674
- (S)-1-(TERT-BUTYLAMINO)-3-((4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL)OXY)-2-PROPANOL
- (2S)-1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-2-propanol
- (S)-timolol (anhydrous)
- C07141
- NCGC00016798-02
- 1-(tert-butylamino)-3-[4-(1,4-oxazinan-4-yl)-1,2,5-thiadiazol-3-yloxy]-(2S)-propan-2-ol
- (2S)-3-[(tert-butyl)amino]-1-(4-morpholin-4-yl(1,2,5-thiadiazol-3-yl)oxy)propa n-2-ol
- Timoptic-XE
- GTPL565
- NCGC00016798-06
- (S)-Timolol; Arutimol; L-Timolol
- Timolol (TN)
- NCGC00016798-05
- D08600
- CAS-26839-75-8
- NCGC00022033-02
- NCGC00016798-20
- Tocris-0649
- BPBio1_001008
- NCGC00016798-01
- BSPBio_000916
- Prestwick0_000948
- NCGC00016798-11
- UNII-5JKY92S7BR
- (S)-1-tert-Butylamino-3-(4-morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-propan-2-ol
- NS00115928
- TIMOLOL [INN]
- SCHEMBL4912
- AKOS015969764
- 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (2S)-
- NCGC00016798-09
- 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-
- CHEBI:9599
- TIMOLOL [HSDB]
- Oprea1_640981
- NCGC00016038-01
- Tox21_110614_1
- Prestwick3_000948
- TIMOLOL [MI]
- EINECS 248-032-6
- Q413994
- (S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
- NCGC00016798-03
- 26839-75-8
- CS-0009238
- AB00513729-17
- CHEMBL499
- Betimol (TN)
- BRD-K08806317-103-02-5
- S-(-)-3-(3-tert-Butylamino-2-hydroxypropoxy)-4-morpholino-1,2,5-thiadiazole
- Prestwick1_000948
- (S)-Timolol; (2S)-1-[(1,1-Dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol; 2-Propanol, 1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-, (S)-(-)- (8CI); 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-mor
- BRD-K08806317-050-29-1
- BRD-K08806317-051-01-8
- DA-78480
- (S)-Timolol
-
- インチ: 1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1
- InChIKey: BLJRIMJGRPQVNF-JTQLQIEISA-N
- ほほえんだ: CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O
計算された属性
- せいみつぶんしりょう: 316.156912g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 回転可能化学結合数: 7
- どういたいしつりょう: 316.156912g/mol
- 単一同位体質量: 316.156912g/mol
- 水素結合トポロジー分子極性表面積: 108Ų
- 重原子数: 21
- 複雑さ: 310
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- Stability Shelf Life: Solutions of timolol maleate are stable up to a pH of 12. In general, timolol ophthalmic solutions should be protected from light and stored in tight containers at 15-30 °C and protected from freezing. ... Timolol gel-forming ophthalmic solution should be stored at 15-25 °C. /Timolol Maleate/
- Dissociation Constants: pKa = 9.21
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.224
- ゆうかいてん: 71.5 - 72.5
- ふってん: 487.2 °C at 760 mmHg
- フラッシュポイント: 248.5 °C
- 屈折率: 1.548
- PSA: 107.98000
- LogP: 0.95840
(S)-Timolol セキュリティ情報
- ちょぞうじょうけん:日陰、乾燥、暗い場所、密閉容器または円筒に保存します。不適合な材料、火元、訓練されていない人から離れてください。セキュリティラベル領域。容器/ガスボンベを人身から保護する。
(S)-Timolol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17982937-0.05g |
(2S)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol |
26839-75-8 | 0.05g |
$636.0 | 2023-09-19 | ||
TRC | T443730-5mg |
(S)-Timolol |
26839-75-8 | 5mg |
$ 800.00 | 2023-09-05 | ||
TRC | T443730-1mg |
(S)-Timolol |
26839-75-8 | 1mg |
$ 190.00 | 2023-04-12 | ||
TRC | T443730-500mg |
(S)-Timolol |
26839-75-8 | 500mg |
$500.00 | 2023-05-17 | ||
TRC | T443730-10mg |
(S)-Timolol |
26839-75-8 | 10mg |
$ 1499.00 | 2023-04-12 | ||
A2B Chem LLC | AF33314-1g |
Timolol |
26839-75-8 | 98% | 1g |
$2168.00 | 2024-04-20 |
(S)-Timolol 関連文献
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
(S)-Timololに関する追加情報
(S)-Timolol: A Comprehensive Overview
(S)-Timolol, also known as timolol maleate, is a widely recognized compound in the field of ophthalmology. With the CAS number 26839-75-8, this compound has been extensively studied and utilized for its unique properties. The compound is primarily used as an anti-glaucoma agent, making it a critical component in the management of intraocular pressure (IOP). Its stereochemistry, particularly the (S) configuration, plays a significant role in its pharmacokinetics and therapeutic efficacy.
The synthesis of (S)-Timolol involves a series of complex chemical reactions, including the formation of the maleate salt to enhance its solubility and stability. Recent advancements in asymmetric synthesis have allowed for more efficient production methods, ensuring a higher yield of the (S) enantiomer. This has been a focal point in pharmaceutical research, as the stereochemistry of drugs can significantly influence their efficacy and safety profile.
In terms of pharmacodynamics, (S)-Timolol works by inhibiting the enzyme carbonic anhydrase, which is crucial for aqueous humor production in the eye. This mechanism reduces IOP, thereby alleviating symptoms associated with glaucoma. Recent studies have explored the potential of combining (S)-Timolol with other anti-glaucoma agents to enhance therapeutic outcomes without increasing adverse effects. These combinations are currently under clinical evaluation and show promising results.
The clinical application of (S)-Timolol has been well-documented over several decades. It is available in various formulations, including eye drops and ointments, each designed to optimize patient compliance and drug delivery. Recent research has focused on improving drug delivery systems, such as nanoparticle-based formulations, to enhance bioavailability and reduce systemic side effects. These innovations are expected to revolutionize the treatment of glaucoma in the near future.
From a regulatory standpoint, (S)-Timolol has been approved by major health authorities worldwide for its safety and efficacy. However, ongoing studies are investigating potential long-term effects and exploring alternative indications for this compound. For instance, there is emerging interest in its use for neuroprotection beyond glaucoma management, particularly in conditions involving optic nerve damage.
In conclusion, (S)-Timolol remains a cornerstone in ophthalmic therapeutics due to its well-established efficacy and continuous advancements in its formulation and delivery systems. As research progresses, it is anticipated that this compound will continue to play a pivotal role in addressing unmet medical needs in ophthalmology.
26839-75-8 ((S)-Timolol) 関連製品
- 26839-77-0((R)-(+)-Timolol Maleate)
- 54127-72-9(2-Propanol,1-[(1-methylethyl)amino]-3-[[3-(4-methyl-1-piperazinyl)pyrazinyl]oxy]-)
- 1227468-61-2((S)-Hydroxy Timolol)
- 26921-17-5((S)-Timolol Maleate)
- 26839-76-9((R)-Timolol)
- 59697-06-2(rac-Isotimolol)
- 30165-97-0(4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol)
- 54126-47-5(2-Propanol, 1-[(1-methylethyl)amino]-3-[[3-(4-morpholinyl)pyrazinyl]oxy]-)
- 33305-95-2((R)-(+)-Timolol maleate)
- 29023-48-1(1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol)
